2-[(4-Formylphenoxy)methyl]benzoic acid is an organic compound characterized by its unique structure and various applications in scientific research. It has the molecular formula and a molecular weight of 256.25 g/mol. This compound features a benzoic acid moiety substituted with a formylphenoxy group, which contributes to its chemical properties and reactivity.
This compound belongs to the class of aromatic carboxylic acids, specifically those containing both aldehyde and ether functionalities. Its chemical structure includes a formyl group (-CHO) attached to a phenoxy group (-O-Ph), which is further connected to a benzoic acid core.
The synthesis of 2-[(4-formylphenoxy)methyl]benzoic acid typically involves several key steps:
HAMHSPLHZAFUHD-UHFFFAOYSA-N
, which can be used for database searches.OC(=O)C1C=CC(COC2=CC=CC=C2C=O)=CC=1
.2-[(4-Formylphenoxy)methyl]benzoic acid can participate in various chemical reactions:
The mechanism of action for 2-[(4-formylphenoxy)methyl]benzoic acid involves its potential interactions with biological targets:
The physical and chemical properties of 2-[(4-formylphenoxy)methyl]benzoic acid include:
2-[(4-Formylphenoxy)methyl]benzoic acid has several significant applications across various fields:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9